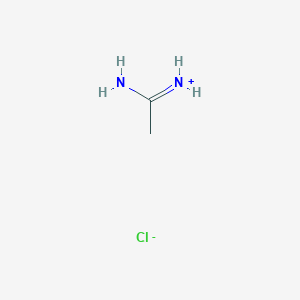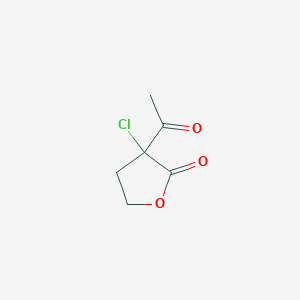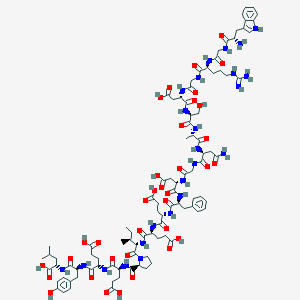
6-Fluorochromane-2-carboxylic acid
Descripción general
Descripción
6-Fluorochromane-2-carboxylic acid is a versatile and important organic compound with many applications in the pharmaceutical, agricultural, and industrial sectors . It has a molecular formula of C10H9FO3 and a molecular weight of 196.18 .
Synthesis Analysis
The synthesis of 6-Fluorochromane-2-carboxylic acid has been achieved using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system . Another method involves the synthesis of 6-Fluorochromane-2-carboxylic acid from 6-Fluorochromone-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of 6-Fluorochromane-2-carboxylic acid is represented by the SMILES stringOC(C1CCC2=CC(F)=CC=C2O1)=O . Chemical Reactions Analysis
The production of optically pure 6-Fluorochromane-2-carboxylic acids (FCCAs) with (S) and ®-configurations has been achieved by EstS and EstR catalysis with an enantiomeric excess (ee) value >99% and 95–96%, respectively .Physical And Chemical Properties Analysis
6-Fluorochromane-2-carboxylic acid is a solid substance . It has a melting point of 129.2-130.3 ºC and a predicted boiling point of 358.0±42.0 °C . Its density is predicted to be 1.364±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
6-Fluorochromane-2-carboxylic acid has been synthesized and studied for its enantiomeric properties. The (R)- and (S)-6-fluorochromane-2-carboxylic acids were synthesized from p-fluorophenol, showcasing the potential for stereochemical applications and exploration in organic synthesis (Yang et al., 2005).
Biological Activities and Applications
Antibacterial Properties
Compounds derived from 6-fluorochromane-2-carboxylic acid have been synthesized and exhibited antibacterial activity. Specifically, the novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles displayed promising antibacterial effects against certain strains, such as Salmonella typhimurium, suggesting potential applications in antimicrobial therapy (Kumar et al., 2006).
Environmental and Ecological Insights
Biotransformation in Fungi
Studies have explored the biotransformation of related fluorotelomer alcohols by fungi, such as Phanerochaete chrysosporium. This indicates the ecological interactions and potential environmental fate of compounds related to 6-fluorochromane-2-carboxylic acid, contributing to our understanding of their behavior and transformation in natural settings (Tseng et al., 2014).
Impact on Bacterial Communities
The biodegradation of related fluorotelomer alcohols and its impact on microbial communities in sediments has been examined. This research sheds light on how such compounds and their degradation products influence the structure and dynamics of bacterial communities, providing insights into environmental impacts and biodegradation pathways (Wang et al., 2017).
Chemical Transformations and Reactions
Organolithium Reactions
The reactivity of organolithium reagents with compounds structurally related to 6-fluorochromane-2-carboxylic acid has been studied, indicating a rich chemistry and potential for further synthetic applications (Gohier et al., 2003).
Carbon Nanotube Functionalization
Carboxylic acid-functionalized carbon nanotubes prepared through reactions involving compounds similar to 6-fluorochromane-2-carboxylic acid have shown variable solubility in water, indicating potential applications in nanotechnology and materials science (Zeng et al., 2005).
Synthesis of Heterocyclic Compounds
Novel syntheses involving the 6-fluorochromane nucleus have led to the formation of heterocyclic compounds such as triazoles and thiazolidinones, indicating the versatility and potential of 6-fluorochromane-2-carboxylic acid in medicinal chemistry and drug design (Vekariya et al., 2014).
Safety And Hazards
Direcciones Futuras
The production of FCCAs currently depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, the development of practical enzymatic resolution methods represents significant advantages over those chemical resolution methods . This is an area of ongoing research and development .
Propiedades
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJANLXCXMVFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209426 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochromane-2-carboxylic acid | |
CAS RN |
99199-60-7, 129050-20-0 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorochromane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099199607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluorochromane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)




![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)



